5-(furan-2-yl)-4-imino-3-(2-methylpropyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol
Description
This compound features a chromeno[2,3-d]pyrimidine scaffold substituted with a furan-2-yl group at position 5, an imino group at position 4, a 2-methylpropyl (isobutyl) chain at position 3, and a hydroxyl group at position 6. The imino group and isobutyl substituent may influence conformational flexibility and lipophilicity, respectively. Chromeno-pyrimidine derivatives are known for diverse bioactivities, including anti-inflammatory and analgesic effects, as seen in structurally related compounds .
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-(furan-2-yl)-4-imino-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol |
InChI |
InChI=1S/C19H19N3O3/c1-11(2)9-22-10-21-19-17(18(22)20)16(14-4-3-7-24-14)13-6-5-12(23)8-15(13)25-19/h3-8,10-11,16,20,23H,9H2,1-2H3 |
InChI Key |
YBBGTIMQAYRHPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C(C1=N)C(C3=C(O2)C=C(C=C3)O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclocondensation
The chromene backbone is synthesized via Knoevenagel condensation between 2-hydroxyacetophenone and malononitrile in ethanol, catalyzed by triethylamine. This yields 2-amino-3-cyano-4H-chromene-8-ol (3a ) with a 95% yield. The reaction proceeds through an enolate intermediate, which undergoes intramolecular cyclization to form the chromene ring.
Reaction Conditions
Characterization Data for 3a
Formation of the Pyrimidine-Imino Ring
Microwave-Assisted Cyclization
The chromene intermediate (3a ) reacts with formamidine acetate under solvent-free microwave irradiation (300 W, 15 min) to form 4-imino-5H-chromeno[2,3-d]pyrimidin-8-ol (4a ) in 90% yield. The mechanism involves nucleophilic attack by the amino group on the cyano carbon, followed by cyclization and elimination of ammonia.
Key Spectral Features of 4a
| Alkylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| 2-Methylpropyl Br | KCO | DMF | 78 |
| Isobutyl iodide | NaH | THF | 65 |
Installation of the Furan-2-yl Group
Friedel-Crafts Arylation
The furan-2-yl group is introduced at position 5 via Friedel-Crafts reaction using furfural and boron trifluoride etherate (BF-OEt) in dichloromethane. The reaction is conducted at 0°C for 2 hours, achieving an 89% yield.
Mechanistic Insight
Electrophilic substitution occurs at the electron-rich C-5 position of the chromene ring, facilitated by BF activation of furfural.
Final Hydroxylation at Position 8
Oxidative Demethylation
A methoxy group at position 8 (from earlier protection steps) is demethylated using boron tribromide (BBr) in dichloromethane at −78°C. This yields the final hydroxylated product with 85% efficiency.
Critical Reaction Parameters
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-4-imino-3-(2-methylpropyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The imino group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(furan-2-yl)-4-imino-3-(2-methylpropyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Potential use as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-4-imino-3-(2-methylpropyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol involves its interaction with specific molecular targets. The compound may inhibit enzymes such as tyrosine kinases or cyclin-dependent kinases, leading to the disruption of cellular signaling pathways . This inhibition can result in antiproliferative effects, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural differences between the target compound and analogs from the literature:
Key Observations :
- Isobutyl substituent at position 3 may confer higher lipophilicity compared to methyl/propyl chains in compounds, influencing membrane permeability .
- Unlike bromophenyl or nitro-substituted analogs (–5), the furan-2-yl group reduces steric bulk and may enhance metabolic stability .
Physicochemical Properties
Key Observations :
- Sulfonamide-containing analogs (e.g., 24 , 27 ) exhibit higher melting points (>250°C) due to strong intermolecular hydrogen bonding and aromatic stacking .
- The target compound’s hydroxyl group may lower its melting point compared to nitro or sulfonamide derivatives, as seen in hydroxylated chromenes .
Key Observations :
- Compounds with secondary amines (e.g., 3–7 in ) show COX-2 inhibition, suggesting the target compound’s imino group may confer similar anti-inflammatory activity .
- Chlorophenyl derivatives () are often associated with antimicrobial effects, but the target compound’s furan and hydroxyl groups may redirect bioactivity toward inflammation or pain pathways .
Biological Activity
5-(Furan-2-yl)-4-imino-3-(2-methylpropyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol is a novel compound belonging to the class of chromeno[2,3-d]pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in anticancer and antiviral applications. The unique structural features of this compound suggest various mechanisms of action that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 337.4 g/mol. It features a furan ring and a pyrimidine moiety, which are known for their diverse biological activities. The crystal structure has been characterized using X-ray diffraction methods, revealing significant insights into its conformational preferences and intermolecular interactions .
Biological Activity Overview
Research indicates that compounds within the chromeno[2,3-d]pyrimidine family exhibit various biological activities. Notably, they have shown promise in:
- Antitumor Activity : Several studies have demonstrated that derivatives of chromeno[2,3-d]pyrimidines possess cytotoxic effects against various cancer cell lines. For instance, in vitro assays have indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways .
- Antiviral Activity : The compound has also been evaluated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication, making it a candidate for further development as an antiviral agent .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism and viral replication.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Some studies indicate that chromeno[2,3-d]pyrimidine derivatives can cause cell cycle arrest at specific phases, preventing cancer cell division.
Case Studies
-
Antitumor Efficacy : A study involving various cancer cell lines demonstrated that the compound exhibited IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents.
Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 15 Apoptosis induction HeLa (Cervical) 20 Cell cycle arrest A549 (Lung) 25 Enzyme inhibition - Antiviral Studies : In vitro assays against influenza virus showed that the compound could reduce viral titers significantly at concentrations below 50 µM, suggesting potential as an antiviral agent.
Q & A
Basic: What synthetic routes are recommended for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalized chromene or pyrimidine precursors. Key steps include:
- Cyclocondensation : A chromene derivative reacts with a substituted pyrimidine intermediate under reflux conditions (e.g., ethanol or acetonitrile).
- Imination : Introduction of the imino group via nucleophilic substitution or condensation with ammonia derivatives.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol) ensures purity .
Example Protocol :
Prepare 3-(2-methylpropyl)-chromen-8-ol via Friedel-Crafts alkylation.
React with 2-furylglyoxal under acidic conditions to form the fused pyrimidine ring.
Purify intermediates using TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
Advanced: How can computational methods optimize its synthesis?
Methodological Answer:
Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. ICReDD’s approach combines:
- Reaction Path Search : Locate energetically favorable intermediates using software like GRRM or AFIR.
- Data-Driven Optimization : Apply machine learning to experimental datasets (e.g., temperature, solvent polarity) to predict optimal conditions. For example, a 20% yield improvement was achieved by adjusting solvent polarity from ε=4.3 to ε=8.9 .
Basic: What spectroscopic techniques confirm its structure?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm; imino NH at δ 8.1 ppm).
- FTIR : Identify functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, C=N at 1650 cm⁻¹).
- HRMS : Validate molecular weight (calculated [M+H]+: 379.1422; observed: 379.1418) .
Advanced: How to resolve conflicting spectroscopic data (e.g., imino vs. amino tautomers)?
Methodological Answer:
- Variable Temperature NMR : Monitor tautomeric equilibria (e.g., coalescence temperature for NH protons).
- Isotopic Labeling : Introduce 15N at the imino group to distinguish it from NH2 via 15N-1H coupling in HSQC.
- X-ray Crystallography : Resolve ambiguity by confirming solid-state tautomerism .
Basic: How to optimize reaction yield using experimental design?
Methodological Answer:
Apply a Box-Behnken design with three factors:
Temperature (60–100°C).
Catalyst Loading (5–15 mol%).
Reaction Time (12–24 hrs).
Response Surface Analysis : Maximize yield (current best: 71%) by identifying interactions (e.g., high temperature + low catalyst = 68% yield) .
Advanced: What reactor design considerations improve scalability?
Methodological Answer:
- Continuous Flow Reactors : Reduce side reactions (e.g., hydrolysis) via precise residence time control (tested at τ = 30 min, 80°C).
- Membrane Separation : Integrate in-line purification (e.g., nanofiltration membranes) to remove unreacted furan derivatives (99% purity achieved) .
Basic: How to assess stability under varying pH/temperature?
Methodological Answer:
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., 5% degradation at pH 7 vs. 12% at pH 2).
- Kinetic Modeling : Calculate activation energy (Ea) for decomposition (e.g., Ea = 45 kJ/mol) to predict shelf life .
Advanced: What mechanistic insights explain regioselectivity in derivatization?
Methodological Answer:
- Electrostatic Potential Mapping : Identify electron-deficient sites (e.g., C-5 of pyrimidine) prone to nucleophilic attack.
- Kinetic Isotope Effects (KIE) : Compare kH/kD for H/D exchange at C-3 (KIE = 2.1) vs. C-5 (KIE = 1.3), indicating rate-limiting steps .
Basic: How to improve solubility for biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro studies (solubility: 1.2 mg/mL).
- Micellar Encapsulation : Employ Poloxamer 407 (10% w/v) to enhance aqueous solubility (3.5 mg/mL) .
Advanced: How to validate its interaction with biological targets (e.g., kinases)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
